molecular formula C10H8BrN3 B13690713 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine

6-Bromo-N-(pyridin-2-YL)pyridin-2-amine

Cat. No.: B13690713
M. Wt: 250.09 g/mol
InChI Key: YXLLOGGJGCARBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-(pyridin-2-YL)pyridin-2-amine is a compound with the molecular formula C10H8BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a brominating agent. One common method is the chemodivergent synthesis from α-bromoketones and 2-aminopyridine. This reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(pyridin-2-YL)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the pyridine rings play a crucial role in binding to these targets, influencing their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-formylpyridine
  • 2-Bromopyridine-6-carboxaldehyde
  • 2-Bromopyridyl-6-carboxaldehyde
  • 2-Formyl-6-bromopyridine
  • 6-Bromo-2-formylpyridine
  • 6-Bromo-2-pyridinecarbaldehyde
  • 6-Bromopicolinaldehyde
  • 6-Bromopyridine-2-aldehyde

Uniqueness

6-Bromo-N-(pyridin-2-YL)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyridin-2-yl group allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

6-bromo-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C10H8BrN3/c11-8-4-3-6-10(13-8)14-9-5-1-2-7-12-9/h1-7H,(H,12,13,14)

InChI Key

YXLLOGGJGCARBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.